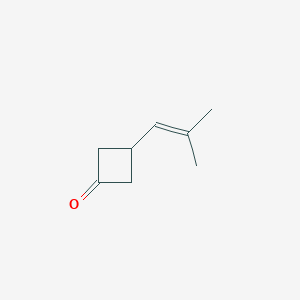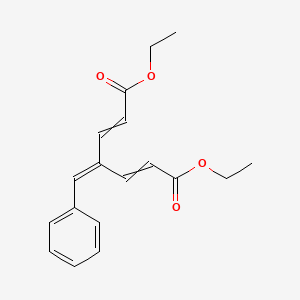![molecular formula C22H38OSi4 B14370420 Diphenyl[tris(trimethylsilyl)methyl]silanol CAS No. 90464-82-7](/img/structure/B14370420.png)
Diphenyl[tris(trimethylsilyl)methyl]silanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl[tris(trimethylsilyl)methyl]silanol is a unique organosilicon compound characterized by its bulky trimethylsilyl groups These groups confer significant steric hindrance, making the compound chemically inert and stable under various conditions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[tris(trimethylsilyl)methyl]silanol typically involves the reaction of diphenylsilanediol with tris(trimethylsilyl)methyl lithium. This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
Diphenyl[tris(trimethylsilyl)methyl]silanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Radical initiators such as azobisisobutyronitrile (AIBN) are often used.
Substitution: Reagents like trimethylsilyl chloride and bis(trimethylsilyl)acetamide are used for silylation reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic substrates.
Substitution: Various silylated derivatives.
科学的研究の応用
Diphenyl[tris(trimethylsilyl)methyl]silanol has a wide range of applications in scientific research:
Medicine: Investigated for use in drug delivery systems and as a component in medical devices.
作用機序
The mechanism by which Diphenyl[tris(trimethylsilyl)methyl]silanol exerts its effects involves the generation of silyl radicals. These radicals are highly reactive and can initiate a variety of chemical reactions, including reductions and hydrosilylation. The compound’s bulky trimethylsilyl groups provide steric protection, allowing for selective reactions and minimizing side reactions .
類似化合物との比較
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound with similar reducing properties but without the diphenyl groups.
Diphenylsilane: Lacks the bulky trimethylsilyl groups, making it less sterically hindered and more reactive.
Triphenylsilane: Contains phenyl groups instead of trimethylsilyl groups, resulting in different reactivity and applications.
Uniqueness
Diphenyl[tris(trimethylsilyl)methyl]silanol is unique due to its combination of diphenyl and tris(trimethylsilyl)methyl groups. This combination provides both steric hindrance and chemical stability, making it suitable for specific applications where other compounds may not perform as well .
特性
CAS番号 |
90464-82-7 |
|---|---|
分子式 |
C22H38OSi4 |
分子量 |
430.9 g/mol |
IUPAC名 |
hydroxy-diphenyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C22H38OSi4/c1-24(2,3)22(25(4,5)6,26(7,8)9)27(23,20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19,23H,1-9H3 |
InChIキー |
IPOUWUVQLYPBAX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
![Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate](/img/structure/B14370359.png)

![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)

![Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B14370366.png)
![4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14370379.png)


![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)

![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
